
(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
The compound (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that contains several functional groups. It has a methanone group attached to two phenyl rings, one of which is substituted with a 2,5-dihydro-1H-pyrrol-1-yl group and the other with chloro and fluoro groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is a heterocycle that can participate in various reactions. The methanone group is a carbonyl group, which is also quite reactive. The chloro and fluoro substituents can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to these properties .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been synthesized and structurally analyzed. For example, in the synthesis of boric acid ester intermediates, a three-step substitution reaction was employed. The structures were confirmed by various spectroscopic methods and crystallographic analyses (Huang et al., 2021).
Molecular Structure and Conformation
- Density Functional Theory (DFT) has been used to calculate the molecular structures of similar compounds, providing insights into their conformational behavior and physicochemical properties (Huang et al., 2021).
Synthesis and Crystal Structure in Related Compounds
- Compounds with structural similarities have been synthesized and characterized using X-ray diffraction, which reveals detailed information about their molecular arrangement and crystallographic properties (Sun et al., 2017).
Antimicrobial and Antiviral Activity
- Similar compounds have shown antimicrobial and antiviral activities. For instance, certain pyrazoline derivatives demonstrated significant in vivo anti-inflammatory and in vitro antibacterial effects (Ravula et al., 2016).
- Other derivatives exhibited promising antiviral activities, with certain substituted analogues showing higher efficacy (Ali et al., 2007).
Antitumour Activity
- Derivatives of similar molecular structures have been studied for their antitumour activities. Specific compounds showed inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Quantum Chemical and Docking Studies
- Quantum chemical studies and molecular docking simulations have been conducted on similar compounds, providing insights into their electronic structures and potential interactions with biological targets (Sivakumar et al., 2021).
Role in Medicinal Chemistry
- Compounds with structural similarities are being explored in medicinal chemistry for their potential therapeutic applications, such as in the treatment of mood disorders and as agonists at specific receptor sites (Chrovian et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . This inhibition can result in downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have reported that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound localizes to the mitochondria and endoplasmic reticulum, where it influences cellular metabolism and protein synthesis .
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDOXARJQPRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643038 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-31-3 | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
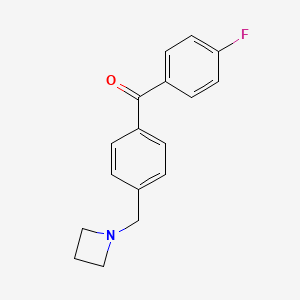
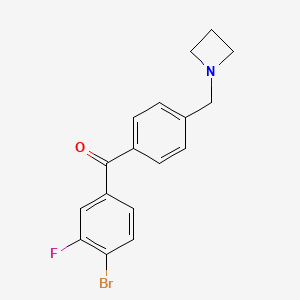
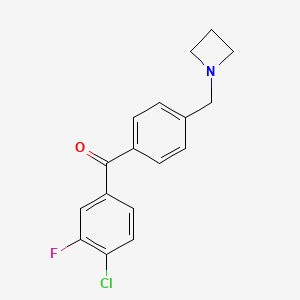
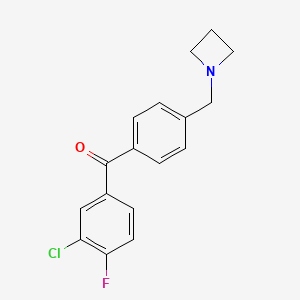
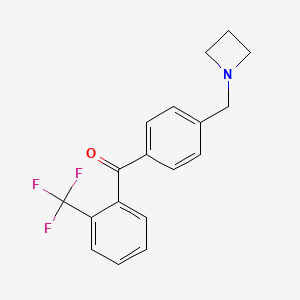
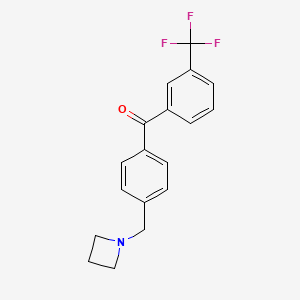
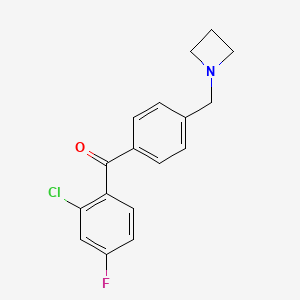
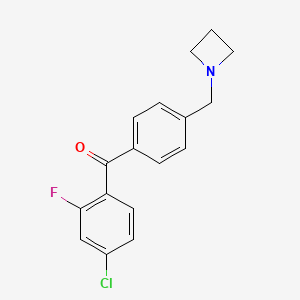
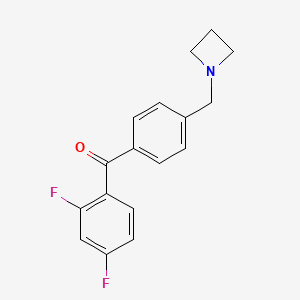

![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)